5-Bromo-2-(2-bromoethyl)phenol

Catalog No.
S14045672
CAS No.
M.F
C8H8Br2O
M. Wt
279.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(2-bromoethyl)phenol

Product Name

5-Bromo-2-(2-bromoethyl)phenol

IUPAC Name

5-bromo-2-(2-bromoethyl)phenol

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

InChI

InChI=1S/C8H8Br2O/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,11H,3-4H2

InChI Key

HSSCNKNTMKOPMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)CCBr

5-Bromo-2-(2-bromoethyl)phenol is an organic compound characterized by the presence of bromine atoms and a phenolic hydroxyl group. Its molecular formula is C10H10Br2OC_10H_{10}Br_2O, and it has a molecular weight of approximately 323.02 g/mol. The compound features a phenolic structure with two bromoethyl groups attached to the aromatic ring, which significantly influences its chemical properties and reactivity. This compound is often studied for its potential applications in pharmaceuticals and material science due to its unique structural characteristics.

, including:

  • Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or hydroxyl groups, leading to the formation of new compounds.
  • Reduction: The phenolic hydroxyl group can be reduced to form an alkane or alkene derivative.
  • Oxidation: The compound can be oxidized to yield corresponding quinones or other oxidized derivatives.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

These reactions are facilitated by the electrophilic nature of the bromine substituents, which enhance the compound's reactivity.

Research indicates that 5-Bromo-2-(2-bromoethyl)phenol exhibits biological activity, particularly in antimicrobial and anticancer studies. The presence of bromine atoms enhances its ability to interact with biological targets, potentially leading to the inhibition of specific enzymes or pathways involved in disease processes. Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines, making it a candidate for further pharmacological exploration.

Several synthesis methods for 5-Bromo-2-(2-bromoethyl)phenol have been reported:

  • Bromination of Phenol Derivatives: The compound can be synthesized through the bromination of 2-(2-bromoethyl)phenol using bromine in an organic solvent under controlled conditions.
  • One-Pot Synthesis: A one-pot method involves the reaction of 2-hydroxy-5-bromobenzaldehyde with 2-bromoethanol in the presence of a suitable catalyst. This method simplifies the synthesis process by minimizing intermediate steps and purification needs .
  • Friedel-Crafts Reaction: Utilizing Friedel-Crafts acylation followed by bromination can also yield this compound from simpler phenolic precursors.

Each method has its advantages and limitations regarding yield, purity, and operational complexity.

5-Bromo-2-(2-bromoethyl)phenol finds applications in various fields:

  • Pharmaceuticals: It is being investigated as a potential drug candidate due to its biological activity against cancer and microbial pathogens.
  • Material Science: The compound can be used as a building block in polymer chemistry and materials engineering, particularly in developing functional materials with specific properties.
  • Chemical Synthesis: It serves as an intermediate in synthesizing other complex organic compounds, facilitating research in organic chemistry.

Studies on the interactions of 5-Bromo-2-(2-bromoethyl)phenol with biological molecules have shown that it can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction is primarily mediated through its bromine substituents, which act as electrophilic centers. Such interactions may lead to alterations in enzyme activities or protein functions, highlighting its potential as a tool for biochemical research and therapeutic applications.

Several compounds share structural features with 5-Bromo-2-(2-bromoethyl)phenol. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
4-(Bromomethyl)phenolC8H9BrOC_8H_9BrOContains a single bromo group; less reactive than 5-Bromo-2-(2-bromoethyl)phenol due to fewer electrophilic centers.
4-[Bis(2-bromoethyl)amino]phenolC10H13Br2NC_{10}H_{13}Br_2NContains two bromoethyl groups; exhibits similar reactivity but differs in biological activity profile.
4-(Chloroethyl)phenolC8H9ClOC_8H_9ClOChlorine instead of bromine; generally less reactive than bromo compounds due to weaker electrophilicity.
4-(Iodoethyl)phenolC8H9IOC_8H_9IOIodine substituent increases reactivity but may alter biological interactions compared to bromine.

The uniqueness of 5-Bromo-2-(2-bromoethyl)phenol lies in its specific combination of two bromo groups and a phenolic hydroxyl group, which together influence its reactivity and potential applications in various fields more distinctively than its analogs.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

279.89214 g/mol

Monoisotopic Mass

277.89419 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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